![molecular formula C15H14O6S B3382996 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid CAS No. 380431-09-4](/img/structure/B3382996.png)
3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid
Overview
Description
“3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C15H14O6S and a molecular weight of 322.33 . It is used in scientific research and has various applications ranging from drug synthesis to material science advancements.
Synthesis Analysis
The synthesis of sulfonyl-bridged oligo (benzoic acid)s, which could include “this compound”, involves the preparation from the corresponding triflate esters of sulfur-bridged oligophenols by palladium-catalyzed methoxycarbonylation of the triflate moieties, followed by hydrolysis of the resulting methyl esters, and subsequent oxidation of the sulfur bridges .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring to which a carboxyl functional group is linked . This molecule consists of 15 carbon atoms, 14 hydrogen atoms, 6 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The chemical reactions of “this compound” could involve reactions at the carboxyl group or even at the aromatic ring . The sulfonyl-bridged oligo (benzoic acid)s exhibit high extractability toward lanthanoid ions .Mechanism of Action
Target of Action
The primary target of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .
Mode of Action
This compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme and inhibits its activity, thereby preventing the conversion of certain hormones that can promote cancer growth .
Biochemical Pathways
The inhibition of AKR1C3 affects the hormonal pathways involved in breast and prostate cancer . By blocking the activity of AKR1C3, the compound can potentially slow down or stop the growth of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of AKR1C3 activity . This can lead to a decrease in the levels of certain hormones that promote the growth of breast and prostate cancer cells .
Safety and Hazards
properties
IUPAC Name |
3-(2-ethoxyphenoxy)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-2-20-13-8-3-4-9-14(13)21-22(18,19)12-7-5-6-11(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSLXFIXMLYQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270710 | |
Record name | 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380431-09-4 | |
Record name | 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380431-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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